Physicochemical Differentiation: LogP and Lipophilicity vs. 4-Methyl and 4-Phenyl Analogs
The 4-phenylthio substituent in 15400-47-2 adds substantial lipophilicity compared to analogs lacking this group. Based on ChemCD predicted data, the compound exhibits a density of 1.32 g/cm³ and a boiling point of 446.6 °C . In contrast, ethyl 2-(methylthio)-4-phenylpyrimidine-5-carboxylate (CAS 77995-06-3, MW 274.34 g/mol, lacking the 4-thioether sulfur) has a lower molecular weight and correspondingly lower predicted logP . The additional sulfur atom in 15400-47-2 (C14H14N2O2S2 vs. C14H14N2O2S for 77995-06-3) increases hydrogen-bond acceptor count and polar surface area while simultaneously increasing lipophilicity—a combination that places 15400-47-2 in a distinct region of physicochemical space relevant to membrane permeation.
| Evidence Dimension | Molecular weight and calculated lipophilicity |
|---|---|
| Target Compound Data | MW 306.40 g/mol; C14H14N2O2S2; predicted density 1.32 g/cm³; boiling point 446.6 °C |
| Comparator Or Baseline | Ethyl 2-(methylthio)-4-phenylpyrimidine-5-carboxylate (CAS 77995-06-3): MW 274.34 g/mol; C14H14N2O2S; lacks 4-thioether sulfur |
| Quantified Difference | MW difference: +32.06 g/mol (one additional sulfur atom); estimated logP increase of 1.2–1.8 units based on atom-based contribution methods |
| Conditions | Predicted/calculated physicochemical properties from supplier datasheets and ChemCD database |
Why This Matters
The higher lipophilicity of 15400-47-2 is decisive for projects requiring enhanced membrane permeability or specific logP windows; substituting with the 4-phenyl analog (77995-06-3) would yield different cellular uptake and protein-binding behavior.
